Ferric chlorin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

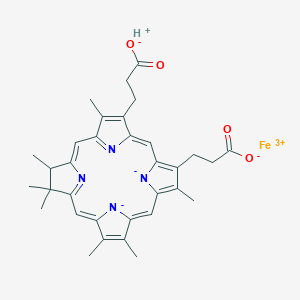

Ferric chlorin, also known as this compound, is a useful research compound. Its molecular formula is C33H35FeN4O4 and its molecular weight is 607.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Water Treatment

Ferric chloride is predominantly used in water treatment processes, accounting for approximately 80% of its global demand. Its primary roles include:

- Coagulation and Flocculation : Ferric chloride is effective in removing impurities from water by neutralizing colloidal particles. The positively charged iron(III) ions interact with negatively charged particles, forming larger aggregates called flocs that can be easily removed through sedimentation .

- Sewage Treatment : It aids in the removal of soluble phosphates and other contaminants from wastewater, promoting environmental sustainability .

- Odor Control : Ferric chloride can reduce sulfur-related odors in sewage treatment processes .

Table 1: Water Treatment Applications of Ferric Chloride

| Application | Mechanism | Benefits |

|---|---|---|

| Coagulation | Neutralizes charges on colloidal particles | Enhances sedimentation of impurities |

| Sewage Treatment | Removes soluble phosphates | Reduces environmental impact |

| Odor Control | Oxidizes hydrogen sulfide | Improves air quality in treatment plants |

Electronics

In the electronics industry, ferric chloride is widely utilized for:

- Printed Circuit Board (PCB) Production : It serves as an etching agent to remove unwanted copper from PCBs, allowing for the creation of intricate circuit designs .

Table 2: Electronics Applications of Ferric Chloride

| Application | Role | Importance |

|---|---|---|

| PCB Production | Etching agent | Essential for manufacturing electronic components |

Organic Synthesis

Ferric chloride is a valuable reagent in organic chemistry due to its Lewis acid properties. Its applications include:

- Catalyst in Reactions : It facilitates various reactions such as Friedel-Crafts acylation and chlorination of aromatic compounds .

- Oxidation Reactions : Ferric chloride can oxidize naphthols to naphthoquinones, showcasing its utility in synthetic pathways .

Table 3: Organic Synthesis Applications of Ferric Chloride

| Application | Type of Reaction | Significance |

|---|---|---|

| Friedel-Crafts Reaction | Acylation and alkylation | Key method for synthesizing complex molecules |

| Oxidation | Naphthol to naphthoquinone conversion | Important for producing valuable intermediates |

Biomedical Applications

Recent studies have highlighted ferric chloride's role in biomedical research:

- Thrombosis Induction : In animal models, ferric chloride is used to induce thrombosis, aiding the study of blood clotting mechanisms and potential treatments for clot-related disorders .

Table 4: Biomedical Applications of Ferric Chloride

| Application | Purpose | Impact |

|---|---|---|

| Thrombosis Induction | Study blood clotting mechanisms | Advances understanding of cardiovascular health |

Case Study 1: Wastewater Treatment Efficacy

A study demonstrated that ferric chloride effectively removed cadmium from contaminated soils. The use of ferric chloride resulted in higher extraction efficiencies compared to traditional methods using hydrochloric acid, showcasing its potential for environmental remediation .

Case Study 2: PCB Etching Process

In PCB manufacturing, ferric chloride's efficiency as an etching agent was evaluated against alternative chemicals. Results indicated that it provided superior control over etching rates and produced less waste, making it a preferred choice in sustainable electronics manufacturing practices .

Eigenschaften

CAS-Nummer |

117828-53-2 |

|---|---|

Molekularformel |

C33H35FeN4O4 |

Molekulargewicht |

607.5 g/mol |

IUPAC-Name |

3-[18-(2-carboxylatoethyl)-3,7,8,12,12,13,17-heptamethyl-13H-porphyrin-21,22-diid-2-yl]propanoate;hydron;iron(3+) |

InChI |

InChI=1S/C33H38N4O4.Fe/c1-16-17(2)26-15-30-33(6,7)20(5)27(37-30)13-25-19(4)22(9-11-32(40)41)29(36-25)14-28-21(8-10-31(38)39)18(3)24(35-28)12-23(16)34-26;/h12-15,20H,8-11H2,1-7H3,(H4,34,35,36,37,38,39,40,41);/q;+3/p-3 |

InChI-Schlüssel |

SLYZIQLDWVTYHU-UHFFFAOYSA-K |

SMILES |

[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3] |

Kanonische SMILES |

[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3] |

Synonyme |

ferric chlorin iron(III) chlorin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.